molecular formula C9H8Cl3N3 B3025386 5,7-Dichloro-4-hydrazinoquinoline hydrochloride CAS No. 1172490-52-6

5,7-Dichloro-4-hydrazinoquinoline hydrochloride

Cat. No.: B3025386
CAS No.: 1172490-52-6
M. Wt: 264.5 g/mol
InChI Key: YSNOEGVRKSICDK-UHFFFAOYSA-N
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Description

5,7-Dichloro-4-hydrazinoquinoline hydrochloride is a chemical compound with the empirical formula C9H7Cl2N3·HCl and a molecular weight of 264.54. It is a solid compound known for its unique structure, which includes two chlorine atoms and a hydrazine group attached to a quinoline ring .

Scientific Research Applications

5,7-Dichloro-4-hydrazinoquinoline hydrochloride has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-4-hydrazinoquinoline hydrochloride typically involves the reaction of 5,7-dichloroquinoline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-4-hydrazinoquinoline hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups replacing the chlorine atoms or modifying the hydrazine group .

Mechanism of Action

The mechanism of action of 5,7-Dichloro-4-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-hydrazinoquinoline hydrochloride
  • 4,7-Dichloroquinoline
  • 3,4-Dichloro-5,7-difluoroquinoline
  • 7-(2,5-Dichlorobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
  • 7-Chloro-5-(2-chlorophenyl)-2-hydrazino-3H-1,4-benzodiazepine
  • 4,6-Dichloro-7-methoxyquinazoline
  • 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride
  • 6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride hydrate
  • 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Uniqueness

5,7-Dichloro-4-hydrazinoquinoline hydrochloride is unique due to its specific substitution pattern on the quinoline ring and the presence of the hydrazine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

(5,7-dichloroquinolin-4-yl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3.ClH/c10-5-3-6(11)9-7(14-12)1-2-13-8(9)4-5;/h1-4H,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNOEGVRKSICDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C=C(C2=C1NN)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589088
Record name 5,7-Dichloro-4-hydrazinylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172490-52-6
Record name 5,7-Dichloro-4-hydrazinylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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